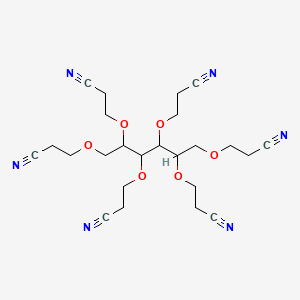

1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol

Description

1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol (CAS: 2465-92-1) is a nitrile-functionalized derivative of hexitol, a sugar alcohol derived from glucose or sorbitol. Each hydroxyl group of the hexitol backbone is substituted with a 2-cyanoethyl (-O-CH2-CH2-CN) moiety, resulting in the molecular formula C24H32N6O6 and a molecular weight of 500.55 g/mol . Key physicochemical properties include:

- Density: 1.178 g/cm³

- Boiling Point: 792.2°C (at 760 mmHg)

- Flash Point: 275.4°C

- LogP: 2.04 (moderate hydrophobicity)

- Refractive Index: 1.491 .

The compound exhibits poor solubility in polar solvents like water due to its nitrile-rich structure but is likely soluble in organic solvents such as dimethylformamide (DMF) or acetonitrile.

Properties

CAS No. |

2465-92-1 |

|---|---|

Molecular Formula |

C24H32N6O6 |

Molecular Weight |

500.5 g/mol |

IUPAC Name |

3-[2,3,4,5,6-pentakis(2-cyanoethoxy)hexoxy]propanenitrile |

InChI |

InChI=1S/C24H32N6O6/c25-7-1-13-31-19-21(33-15-3-9-27)23(35-17-5-11-29)24(36-18-6-12-30)22(34-16-4-10-28)20-32-14-2-8-26/h21-24H,1-6,13-20H2 |

InChI Key |

SIPCQLNTTKBLSF-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC(C(C(C(COCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Cyanoethylation Reagents

The synthesis begins with a hexitol backbone, most commonly D-sorbitol (D-glucitol), due to its commercial availability and six hydroxyl groups positioned for substitution . Alternative hexitols, such as mannitol or iditol, are rarely employed due to steric hindrance or reduced reactivity. The cyanoethylating agents of choice include:

-

Acrylonitrile : A cost-effective reagent requiring alkaline catalysis (e.g., NaOH, KOH) to initiate nucleophilic addition .

-

2-Cyanoethyl chloride : A more reactive electrophile, enabling milder conditions but posing handling challenges due to toxicity .

Reaction efficiency depends on the reagent’s ability to penetrate the hexitol’s hydrogen-bonded structure. For instance, acrylonitrile’s small molecular size facilitates access to all hydroxyl sites, whereas bulkier analogs may lead to incomplete substitution .

Reaction Mechanisms and Kinetic Considerations

Cyanoethylation proceeds via a base-catalyzed Michael addition, where the hydroxyl group attacks the electrophilic β-carbon of acrylonitrile (Figure 1) . The mechanism involves three stages:

-

Deprotonation : Hydroxyl groups are deprotonated under alkaline conditions (pH 8.5–9.0), forming alkoxide ions .

-

Nucleophilic Attack : Alkoxide ions react with acrylonitrile, forming a C–O bond and propagating the cyanoethyl chain.

-

Termination : Exhaustive substitution occurs when all six hydroxyl groups are modified, typically after 2–4 hours at 70°C .

Table 1: Comparative Reaction Conditions for Cyanoethylation

Kinetic studies reveal that acrylonitrile-based methods achieve faster substitution due to the reagent’s volatility and solubility in polar solvents . Conversely, 2-cyanoethyl chloride reactions require inert atmospheres and prolonged stirring to mitigate hydrolysis .

Optimization of Alkaline Conditions

The base plays a dual role: deprotonating hydroxyl groups and neutralizing HCl (in 2-cyanoethyl chloride methods). Sodium hydroxide (1–2 M) is preferred for acrylonitrile reactions, while pyridine is used with 2-cyanoethyl chloride to scavenge acid . Excess base (>3 M) risks hydrolysis of the cyanoethyl group, reducing yield. For example, a pH >9.5 accelerates acrylonitrile polymerization, forming insoluble byproducts .

Purification and Characterization

Post-reaction purification involves:

-

Solvent Removal : Rotary evaporation under reduced pressure to isolate the crude product.

-

Precipitation : Adding ice-cold water to precipitate the compound, followed by filtration .

-

Recrystallization : Dissolving the precipitate in hot ethanol (90%) and cooling to 4°C to obtain crystalline 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol .

Table 2: Analytical Methods for Structural Confirmation

| Technique | Key Findings | Source |

|---|---|---|

| ¹H NMR | Absence of hydroxyl peaks (δ 1.5–2.0 ppm) | |

| FT-IR | C≡N stretch at 2240 cm⁻¹ | |

| Mass Spectrometry | Molecular ion at m/z 500.5 [M+H]⁺ |

Challenges and Mitigation Strategies

-

Incomplete Substitution : Residual hydroxyl groups may persist due to steric effects. Increasing reaction time to 6 hours or using a 10% molar excess of acrylonitrile improves substitution .

-

Byproduct Formation : Acrylonitrile dimers (e.g., adiponitrile) form at high temperatures. Maintaining temperatures ≤70°C minimizes this issue .

-

Solvent Selection : Ethanol/water mixtures (4:1) enhance solubility of both hexitol and acrylonitrile, whereas pure DMF may retain impurities .

Industrial-Scale Adaptations

Patent US 8,062,429 B2 details a continuous-flow process for cyanoethylated hexitols, employing:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyanoethyl groups undergo nucleophilic substitution under basic or acidic conditions due to the electron-withdrawing nature of the nitrile moiety. Key examples include:

Mechanistic Insight : The reaction kinetics follow second-order behavior, with nucleophilic attack at the β-carbon of the cyanoethyl group stabilized by resonance with the nitrile.

Hydrolysis Pathways

Hydrolysis reactions proceed via two distinct routes depending on conditions:

Acidic Hydrolysis

-

Products : 1,2,3,4,5,6-Hexakis-O-(3-carboxypropyl)hexitol (via intermediate amidoxime formation).

-

Notable Data :

-

Reaction time: 24–48 hours.

-

Byproducts: Ammonium chloride (from nitrile → amide → carboxylic acid conversion).

-

Basic Hydrolysis

-

Conditions : TMAH (tetramethylammonium hydroxide), 25% aqueous solution .

-

Products : Amidoxime intermediates (e.g., 1,2,3,4,5,6-hexakis-O-3-(hydroxyamino)-3-iminopropyl hexitol) .

-

Kinetics : Faster than acidic hydrolysis due to hydroxide ion nucleophilicity.

Crosslinking and Polymerization

The compound participates in coordination chemistry and polymer synthesis:

Example : Reaction with FeCl<sub>3</sub> forms a deep-red complex, suggesting potential use in semiconductor fabrication .

Reduction of Nitrile Groups

-

Reagents : LiAlH<sub>4</sub> or H<sub>2</sub>/Raney Ni.

-

Products : Primary amines (1,2,3,4,5,6-hexakis-O-(3-aminopropyl)hexitol).

-

Challenges : Over-reduction to secondary amines observed at elevated temperatures.

Cyanoethylation Reversibility

-

Conditions : Strong bases (e.g., Triton B).

-

Outcome : Partial cleavage of cyanoethyl groups regenerates hexitol and acrylonitrile .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data (extrapolated from related cyanoethylated compounds ):

| Temperature Range (°C) | Mass Loss (%) | Probable Degradation Pathway |

|---|---|---|

| 150–200 | 5–10 | Dehydration of hexitol backbone |

| 250–300 | 40–60 | Decomposition of cyanoethyl groups |

Scientific Research Applications

Structural Properties

1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol has the molecular formula and features multiple cyanoethyl groups attached to a hexitol backbone. The presence of cyanoethyl groups enhances the compound's stability and solubility in various solvents, making it suitable for diverse applications.

Biological Applications

1. Anticancer Activity

Research has demonstrated that 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol exhibits modest cytotoxic activity against specific cancer cell lines such as A549 (lung carcinoma) and HSMC (human smooth muscle cells). The compound's mechanism of action may involve the disruption of cellular processes essential for cancer cell survival .

Table 1: Cytotoxic Activity of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol

| Cell Line | Cytotoxicity (IC50) |

|---|---|

| A549 (Lung) | Moderate |

| HSMC (Smooth Muscle) | Moderate |

2. RNA Modification

The cyanoethylation process is crucial in modifying RNA molecules to enhance their stability and efficacy as therapeutic agents. The incorporation of 2'-O-cyanoethyl groups into RNA analogs has been shown to improve their resistance to degradation by nucleases and increase binding affinity to complementary strands . This modification is particularly beneficial in the development of small interfering RNA (siRNA) for gene silencing applications.

Industrial Applications

1. Semiconductor Processing

The compound's amidoxime derivatives have been explored for use in semiconductor processing compositions. These derivatives facilitate the removal of impurities during semiconductor fabrication processes due to their chelating properties . This application highlights the compound's versatility beyond biological uses.

2. Chemical Synthesis

1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol can serve as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications that can lead to the development of novel compounds with desired properties for pharmaceuticals or materials science .

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol on various cancer cell lines. The results indicated that while the compound showed some activity against A549 cells, further modifications could enhance its potency. This study underscores the need for ongoing research into structural optimization for better therapeutic outcomes .

Case Study 2: RNA Therapeutics Development

In a recent protocol for synthesizing 2'-O-cyanoethylated nucleotides using this compound as a precursor demonstrated significant improvements in stability and efficacy of RNA molecules used in gene therapy. The study highlighted how these modifications could lead to more effective siRNA drugs with reduced off-target effects .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

Key Differences :

- Reactivity: The cyanoethyl derivative’s nitrile groups enable nucleophilic additions (e.g., with amines or thiols), whereas hydroxypropyl analogues participate in hydrogen bonding. Silylated derivatives are inert and used to enhance volatility for analytical purposes.

- Hydrophobicity: LogP values range from 2.04 (cyanoethyl) to 7.57 (trimethylsilyl), reflecting divergent solubility profiles .

Inositol vs. Hexitol Derivatives

1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)-inositol (CAS: 3055-84-3) shares a similar substitution pattern but differs in backbone stereochemistry (cyclohexanehexol vs. linear hexitol). This structural variance impacts:

- Conformational Flexibility: Hexitol’s linear chain allows greater rotational freedom compared to inositol’s rigid cyclohexane ring.

- Biological Activity: Inositol derivatives are critical in cell signaling (e.g., phosphatidylinositol), while cyanoethyl hexitol is primarily used in synthetic chemistry .

Biological Activity

1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant case studies that illustrate its impact in various biological contexts.

Chemical Structure

The molecular formula of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol is . Its structure consists of a hexitol backbone with six cyanoethyl groups attached. This modification enhances its solubility and reactivity, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol can be categorized into several key areas:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Potential : It has shown promise in inhibiting the proliferation of cancer cells.

- Immunomodulatory Effects : The compound appears to modulate immune responses.

Antimicrobial Properties

Research indicates that 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi.

| Pathogen Type | Tested Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Bacteria | E. coli | 15 | |

| S. aureus | 18 | ||

| Fungi | C. albicans | 20 |

Anticancer Potential

The anticancer effects of this compound have been investigated in various studies. Its mechanism involves inducing apoptosis in cancer cells and inhibiting cell cycle progression.

Case Study Example :

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol resulted in a significant decrease in cell viability (p < 0.05). The compound was found to activate caspase pathways leading to programmed cell death.

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties by influencing cytokine production and enhancing the activity of immune cells.

Mechanistic Insights

The biological activity of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol can be attributed to its ability to interact with various cellular pathways:

- Cell Cycle Regulation : The compound interferes with the cell cycle by modulating cyclin-dependent kinases (CDKs).

- Apoptosis Induction : It activates intrinsic apoptotic pathways through mitochondrial dysfunction.

- Inflammatory Response Modulation : The compound affects NF-κB signaling pathways leading to altered inflammatory responses.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves stepwise cyanoethylation of a hexitol precursor (e.g., D-glucitol) under controlled alkaline conditions. Key steps include:

- Reaction Optimization : Adjust molar ratios of acrylonitrile to hydroxyl groups (1:1.2 recommended) to minimize incomplete substitution .

- Purification : Use preparative HPLC or column chromatography with polar stationary phases (e.g., silica gel) to isolate isomers. Confirm purity via / NMR and FT-IR to verify complete substitution and absence of residual acrylonitrile .

- Yield Enhancement : Employ inert atmospheres (N) to prevent oxidation and side reactions.

Q. How can researchers characterize the solubility and stability of this compound in common solvents?

- Methodological Answer :

- Solubility Profiling : Conduct gravimetric analysis by dissolving the compound incrementally in solvents (e.g., DMSO, THF, chloroform) at 25°C. Use dynamic light scattering (DLS) to detect aggregation in polar solvents.

- Stability Testing : Perform accelerated degradation studies (40–60°C, 75% humidity) over 30 days. Monitor via HPLC-UV for degradation products (e.g., free cyanide ions via ion chromatography) .

- Solvent Compatibility : Prioritize aprotic solvents to avoid hydrolysis of cyanoethyl groups.

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR Analysis : Use NMR to confirm substitution patterns (δ 2.5–3.0 ppm for –CHCN groups; absence of hydroxyl protons). NMR identifies carbonyl carbons (δ 120–125 ppm for nitrile groups) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na] peak at m/z ~683).

- FT-IR : Confirm nitrile stretching vibrations at ~2240 cm and absence of –OH bands (~3400 cm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions in polymer matrices or catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics to model interactions with polymers (e.g., polyacrylonitrile). Parameterize force fields (e.g., OPLS-AA) for cyanoethyl groups and backbone flexibility .

- Density Functional Theory (DFT) : Calculate binding energies with metal catalysts (e.g., Pd/C) to predict catalytic hydrogenation pathways.

- Validation : Compare simulated data with experimental DSC/TGA results to assess phase behavior and degradation thresholds .

Q. What experimental designs resolve contradictions in reported reactivity data (e.g., unexpected hydrolysis rates)?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial approach to test variables (pH, temperature, solvent polarity). For hydrolysis studies, vary pH (4–10) and temperature (25–60°C) to identify dominant factors .

- Kinetic Analysis : Use pseudo-first-order kinetics with UV-Vis monitoring (λ = 270 nm for nitrile loss). Compare Arrhenius plots across conditions to isolate activation barriers.

- Isotope Labeling : Introduce in aqueous media to trace hydrolysis mechanisms (e.g., nucleophilic vs. acid-catalyzed pathways) .

Q. How does the compound’s stereochemistry influence its performance in chiral separation media?

- Methodological Answer :

- Chromatographic Testing : Pack HPLC columns with the compound as a chiral stationary phase (CSP). Test enantioselectivity (α) for racemic mixtures (e.g., amino acids) under isocratic elution.

- Molecular Docking : Simulate guest-host interactions using AutoDock Vina to correlate stereochemistry with binding affinities.

- Comparative Studies : Contrast performance with commercial CSPs (e.g., cellulose derivatives) via resolution factor () and peak asymmetry metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.